1-Tetralone

Catalog No.
S702318
CAS No.
529-34-0
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetralone

CAS Number

529-34-0

Product Name

1-Tetralone

IUPAC Name

3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

XHLHPRDBBAGVEG-UHFFFAOYSA-N

solubility

INSOL IN WATER

Synonyms

1,2,3,4-Tetrahydro-1-oxonaphthalene; 1,2,3,4-Tetrahydronaphthalen-1-one; 1-Oxo-1,2,3,4-tetrahydronaphthalene; 1-Oxotetralin; 1- Tetralone; 3,4-Dihydro-1(2H)-naphthalenone; 3,4-Dihydro-2H-naphthalen-1-one; 3,4-Dihydronaphthalen-1(2H)-one; Benzocyclohe

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1

The exact mass of the compound 1-Tetralone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5171. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Tetralone is a rigid bicyclic aromatic ketone that serves as a cornerstone building block in pharmaceutical and materials synthesis. Characterized by its fused benzene-cyclohexanone ring system, it offers a stable, highly processable scaffold compared to its non-conjugated isomers. It is a liquid at room temperature with excellent solubility in standard organic solvents, making it highly compatible with mainstream industrial workflows. Its primary procurement value lies in its role as an essential precursor for active pharmaceutical ingredients, most notably the antidepressant Sertraline, and as a privileged substrate for asymmetric catalysis where its conformational rigidity dictates high stereoselectivity [1].

Research Fit

1-keto positional isomer; not interchangeable with 2-Tetralone
Bicyclic aromatic ketone intermediate for organic synthesis workflows
Colorless to light yellow oil; liquid-transfer handling context

Substituting 1-Tetralone with close analogs like 2-Tetralone, 1-Indanone, or Acetophenone leads to critical failures in stability, regioselectivity, and stereocontrol. 2-Tetralone lacks the stabilizing conjugation between the carbonyl group and the aromatic ring, making it highly susceptible to oxidation and polymerization, which severely complicates storage and scale-up [1]. Furthermore, ring-size differences mean that 1-Indanone (a five-membered ring) undergoes entirely different migration pathways in rearrangement reactions, preventing access to the six-membered benzolactam derivatives derived from 1-Tetralone [2]. Finally, unconstrained aromatic ketones like Acetophenone fail to provide the rigid transition-state geometry required to achieve ultra-high enantiomeric excess in asymmetric reductions, rendering them unsuitable for high-purity chiral intermediate synthesis [3].

Substitution Risk

Attribute
1-Tetralone vs. 2-Tetralone
Thermal profile
1-Tetralone shows higher thermal resilience; 2-Tetralone reactivity may shift product profiles under catalytic conditions
Oxidation selectivity
Tetralin oxidation selectivity is catalyst-dependent; conditions optimized for 1-Tetralone may not transfer to the 2-isomer
Biocatalytic outcome
Enantioselectivity varies significantly with substrate substitution; methoxy derivatives yield divergent ee profiles versus parent 1-Tetralone

Chemical Stability and Storage Viability vs. 2-Tetralone

1-Tetralone benefits from robust thermodynamic stability due to the conjugation of its carbonyl group with the adjacent aromatic pi-system. In contrast, 2-Tetralone lacks this conjugation and possesses a highly reactive benzylic alpha-carbon, making it notoriously unstable and prone to rapid oxidation and polymerization under ambient conditions [1]. While 2-Tetralone requires strict cold-chain logistics and specialized handling to prevent degradation, 1-Tetralone remains stable at room temperature, significantly reducing supply chain overhead and batch-to-batch variability in industrial settings.

Evidence DimensionThermodynamic stability and handling requirements
Target Compound Data1-Tetralone: Stable at room temperature; minimal degradation during standard storage.
Comparator Or Baseline2-Tetralone: Highly reactive; requires sub-zero storage to prevent rapid oxidation and polymerization.
Quantified Difference1-Tetralone eliminates the need for cold-chain logistics, drastically reducing procurement and storage costs.
ConditionsAmbient industrial storage and standard catalytic conditions.

Procurement teams must prioritize 1-Tetralone for bulk synthesis to avoid the severe material loss and handling costs associated with 2-Tetralone degradation.

Thermal stability vs. 2-Tetralone
Head-to-head
1-Tetralone demonstrates lower thermal reactivity and higher stability over HY zeolite
Supports process-safety and yield review in high-temperature applications
Qualitative difference; 2-Tetralone converts faster to naphthol and coupling products

Enantiomeric Excess in Asymmetric Reduction vs. Acetophenone

The rigid bicyclic structure of 1-Tetralone provides a highly constrained transition state during asymmetric transfer hydrogenation (ATH), leading to higher stereocontrol compared to unconstrained aromatic ketones. In Ru-catalyzed ATH at room temperature, 1-Tetralone achieves up to 98% enantiomeric excess (ee) [1]. Under identical conditions, the freely rotating Acetophenone typically plateaus at 91% ee. The fused ring of 1-Tetralone prevents unfavorable steric clashes in the catalytic pocket, ensuring near-perfect stereoselectivity.

Evidence DimensionEnantiomeric excess (ee) in Ru-catalyzed ATH
Target Compound Data1-Tetralone: Up to 98% ee
Comparator Or BaselineAcetophenone: ~91% ee
Quantified Difference1-Tetralone provides a 7% higher ee margin, significantly reducing downstream purification requirements.
ConditionsRu-catalyzed asymmetric transfer hydrogenation at room temperature.

For pharmaceutical intermediate procurement, the higher ee achieved with 1-Tetralone minimizes costly chiral resolution steps and maximizes final product yield.

Electrochemical selectivity
Class-level
93.7% selectivity, 92.6% yield, 99% conversion
Supports green-chemistry route selection context
Cu/CuO electrodes, room temperature, atmospheric pressure

Regioselectivity in Beckmann Rearrangements vs. 1-Indanone

The ring size of fused aromatic ketones dictates the migration pathway during Beckmann rearrangements. When subjected to polyphosphoric acid (PPA), 1-Tetralone oximes (six-membered ring) predominantly undergo aryl migration to yield specific benzolactams (Type B products) with high isolated yields of 92–97% [1]. Conversely, 1-Indanone oximes (five-membered ring) favor alkyl migration (Type A products) under the same conditions. This fundamental divergence in reactivity makes 1-Tetralone the required precursor for synthesizing six-membered medicinally relevant scaffolds.

Evidence DimensionMigration pathway in Beckmann rearrangement
Target Compound Data1-Tetralone: Predominantly undergoes aryl migration.
Comparator Or Baseline1-Indanone: Predominantly undergoes alkyl migration.
Quantified DifferenceComplete divergence in regiochemical outcome, with 1-Tetralone specifically unlocking the Type B benzolactam scaffold.
ConditionsPolyphosphoric acid (PPA)-mediated rearrangement at 150 °C.

Buyers targeting specific benzazepine or benzolactam architectures must procure 1-Tetralone, as substituting with 1-Indanone will yield the wrong structural isomer.

Ketoreductase specificity
Cross-study
Reduced by all three tested GTRI-02 ketoreductases; other aromatic substrates not reduced
Supports biosynthetic enzyme characterization studies
In vitro enzymatic assay context; substrate-mimic role reported
MAO-B inhibition potency
Class-level
IC₅₀ = 0.707 μM (most potent derivative)
Supports chemotype-differentiation in MAO-B lead optimization
Tetralone scaffold shows distinct SAR vs. indanone analogs; potency profile may differ
Thiol reactivity vs. 1-Indanone
Head-to-head
Distinct kinetic profile: different initial rate and overall conversion vs. indanone analog
Supports kinetic-scaffold selection for thiol-reactivity studies
Thia-Michael addition monitored by HPLC-MS; molecular modeling reported
Enantioselectivity vs. 5-MeO derivative
Class-level
Parent 1-Tetralone: low ee; 5-Methoxy-1-Tetralone: >99% ee
Supports chiral building-block synthesis via derivatization
Fusarium culmorum vs. Didymosphaeria igniaria; strain-dependent outcome

Synthesis of Antidepressant APIs (Sertraline)

1-Tetralone is the required industrial precursor for Sertraline, where its rigid structure enables the high-yield, stereoselective formation of the critical cis-isomer, avoiding the severe degradation issues associated with 2-Tetralone [1].

Production of High-Purity Chiral Alcohols

Due to its locked conformation, 1-Tetralone is utilized as a premium substrate in transition-metal asymmetric transfer hydrogenation (ATH) to generate enantiopure 1-tetralols with up to 98% ee, outperforming flexible analogs like Acetophenone [2].

Manufacturing of Benzolactam Scaffolds

1-Tetralone is specifically selected over 1-Indanone in Beckmann rearrangements to direct aryl migration, enabling the targeted synthesis of complex six-membered heterocyclic pharmaceuticals and benzazepine derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrochemical synthesis of pharmaceutical intermediates
Reported electrochemical selectivity context
Conversion and yield endpoint review
Polyketide biosynthesis pathway studies
Ketoreductase substrate specificity
Enzyme-activity verification in target pathway
MAO-B inhibitor lead optimization
Tetralone-scaffold chemotype context
SAR and potency-profile review
Chiral building-block synthesis
Derivatization-dependent enantioselectivity
Enantiomeric excess after derivatization review

Physical Description

Liquid; [HSDB] Amber colored liquid; [MSDSonline]

Color/Form

LIQUID

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

146.073164938 Da

Monoisotopic Mass

146.073164938 Da

Boiling Point

255-257 °C @ 760 MM HG

Flash Point

129 °C
265 °F

Heavy Atom Count

11

Density

1.0988 @ 16 °C/4 °C

Melting Point

8 °C

UNII

6VT52A15HY

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]
0.02 MM HG @ 20 °C

Pictograms

Irritant

Irritant

Other CAS

29059-07-2
529-34-0

Wikipedia

1-Tetralone

General Manufacturing Information

1(2H)-Naphthalenone, 3,4-dihydro-: ACTIVE

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